Functional Switch from Potent Agonist to Neutral Antagonist at the Calcitonin Receptor
The N-terminal truncation of salmon calcitonin from a 32-amino acid peptide to the (8-32) fragment (and its N-alpha-acetylated derivative) results in a complete loss of agonist activity and the acquisition of potent, neutral competitive antagonism. In UMR-106-06 rat osteosarcoma cells expressing the calcitonin receptor, the N-alpha-acetylated sCT-(8-32)-NH2 analogue displayed a pA2 value of 7.81 for inhibiting sCT-(1-32)-induced cAMP accumulation, confirming high-affinity antagonism [1]. This functional switch is a direct consequence of the loss of the N-terminal 'activation domain' (residues 3-6) while retaining the 'binding domain' (residues 9-32) [1].
| Evidence Dimension | Antagonist potency (pA2) for inhibiting agonist-induced cAMP production |
|---|---|
| Target Compound Data | pA2 = 7.81 (for N-alpha-acetyl-sCT-(8-32)-NH2) |
| Comparator Or Baseline | Full-length sCT-(1-32) (potent agonist, no antagonist activity); sCT-(2-32) (agonist); sCT-(3-32) (agonist) [2] |
| Quantified Difference | Functional conversion from agonist (EC50 ~0.06 nM) to high-affinity neutral antagonist (pA2 = 7.81) |
| Conditions | cAMP accumulation assay in UMR-106-06 rat osteosarcoma cells expressing calcitonin receptors [1] |
Why This Matters
This data justifies the procurement of the (8-32) fragment over the full-length peptide for any experimental design requiring calcitonin receptor blockade without residual agonism.
- [1] Feyen J.H., Cardinaux F., Gamse R., Bruns C., Azria M., Trechsel U. N-terminal truncation of salmon calcitonin leads to calcitonin antagonists. Structure activity relationship of N-terminally truncated salmon calcitonin fragments in vitro and in vivo. Biochem Biophys Res Commun. 1992;187(1):8-13. doi:10.1016/S0006-291X(05)81450-0. View Source
- [2] Pozvek G., Hilton J.M., Quiza M., Houssami S., Sexton P.M. Structure/function relationships of calcitonin analogues as agonists, antagonists, or inverse agonists in a constitutively activated receptor cell system. Mol Pharmacol. 1997;51(4):658-665. doi:10.1124/mol.51.4.658. View Source
